molecular formula C19H30O4 B1664213 (8)-Gingerol CAS No. 23513-08-8

(8)-Gingerol

Cat. No. B1664213
CAS RN: 23513-08-8
M. Wt: 322.4 g/mol
InChI Key: BCIWKKMTBRYQJU-INIZCTEOSA-N
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Description

8-Gingerol is a natural chemical found in the rhizomes of ginger (Z. officinale). It contains the same aromatic region and polar link but has a longer hydrophobic tail than the more abundant 6-gingerol. Like 6-gingerol, 8-gingerol activates the transient receptor potential vanilloid receptor 1 (TRPV1;  EC50 = 5.0 µM), inhibits COX-2, and inhibits the growth of H. pylori in vitro. 8-Gingerol also augments wound healing, suppresses IL-2-induced proliferation of T lymphocytes, and potentiates β-agonist-induced relaxation of airway smooth muscle. Oral 8-gingerol is expected to be readily absorbed and rapidly metabolized by glucuronidation and sulfation, with minimal to modest effects on cytochrome P450 isoforms.
8-Gingerol analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Gingerol is the pungent component of ginger roots. 8-Gingerol has a chain length of n8. It is a homologous series of phenolic ketones.
[8]-Gingerol is a bioactive constituent of ginger. It exhibits anti-inflammatory, anticancer, anti-oxidant and anti-ulcer properties.
[8]-Gingerol is a bioactive compound found in ginger (Zingiber officinale) with anti-inflammatory and antioxidant activity.

Scientific Research Applications

Immunomodulatory Effects

(8)-Gingerol, a principal component of ginger, exhibits immunosuppressive activity on immune responses. It suppresses lipopolysaccharide (LPS) and concanavalin A (ConA)-stimulated splenocyte proliferation in mice, both in vitro and in vivo. High doses of (8)-Gingerol significantly reduce the percentage of CD19+ B cells and CD3+ T cells, and decrease levels of OVA-specific IgG, IgG1, and IgG2b in immunized mice, suggesting a suppression of both humoral and cellular immune responses (Lu et al., 2011).

Pharmacological Applications

Ginger and its components, including (8)-Gingerol, have broad pharmacological applications. They exhibit protective effects against male infertility, nausea and vomiting, analgesic effects, anti-diabetic, anti-inflammatory, and anti-obesity properties. (8)-Gingerol, in particular, shows promising binding affinities in molecular docking studies for disease conditions such as diabetes, inflammation, obesity, and SARS-CoV-2 (Unuofin et al., 2021).

Effect on Cytochrome P450 Enzymes

(8)-Gingerol modulates human cytochrome P450 enzymes, crucial for drug metabolism. It inhibits the activities of CYP2C9, CYP2C19, and CYP3A4, and exerts a weaker inhibition on CYP2D6. The inhibition potency of (8)-Gingerol is most notable on CYP2C9, with implications for the use of ginger or ginger products in combination with drugs metabolized by these enzymes (Li et al., 2013).

properties

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIWKKMTBRYQJU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178078
Record name (8)-Gingerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8)-Gingerol

CAS RN

23513-08-8
Record name [8]-Gingerol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8)-Gingerol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8)-Gingerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-dodecanone
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Record name (8)-GINGEROL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,280
Citations
S Dugasani, MR Pichika, VD Nadarajah… - Journal of …, 2010 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: Zingiber officinale Rosc. (Zingiberaceae) has been traditionally used in Ayurvedic, Chinese and Tibb-Unani herbal medicines for the …
Number of citations: 856 www.sciencedirect.com
SM Zick, Z Djuric, MT Ruffin, AJ Litzinger… - … Biomarkers & Prevention, 2008 - AACR
Background: Ginger shows promising anticancer properties. No research has examined the pharmacokinetics of the ginger constituents 6-gingerol, 8-gingerol, 10-gingerol, and 6-…
Number of citations: 361 aacrjournals.org
SM Hu, XH Yao, YH Hao… - … Journal of Oncology, 2020 - spandidos-publications.com
… However, the antitumor effect of 8‑gingerol has not been fully elucidated. The aim of the … potential of 8‑gingerol against colorectal cancer (CRC). The results demonstrated that 8‑gingerol …
Number of citations: 35 www.spandidos-publications.com
HA Schwertner, DC Rios - Journal of Chromatography B, 2007 - Elsevier
… extracting 6-gingerol, 6-shogaol, 8-gingerol and 10-gingerol from the ginger powders and … Recoveries were calculated by combining the amounts of 6-gingerol, 6-shogaol, 8-gingerol, …
Number of citations: 196 www.sciencedirect.com
W Wang, CY Li, XD Wen, P Li, LW Qi - Journal of Chromatography B, 2009 - Elsevier
A rapid high-performance liquid chromatography–mass spectrometry (HPLC–MS) method was developed and validated for simultaneous quantification of 6-gingerol, 8-gingerol, 10-…
Number of citations: 114 www.sciencedirect.com
J Lu, S Guan, X Shen, W Qian, G Huang, X Deng, G Xie - Molecules, 2011 - mdpi.com
… Previous research have proved that 8-gingerol had various pharmacological functions, such … of 8-gingerol was poorly understood. In this study, we investigated 8-gingerol for its in vitro …
Number of citations: 45 www.mdpi.com
F Zhang, N Ma, YF Gao, LL Sun… - Phytotherapy …, 2017 - Wiley Online Library
… On day 8, each treatment group was treated with 6-gingerol, 8-gingerol, or 10-gingerol at … Our results proved that not only 6-gingerol but other analogues 8-gingerol and 10-gingerol can …
Number of citations: 62 onlinelibrary.wiley.com
HC Huang, YC Chou, CY Wu, TM Chang - Biochemical and Biophysical …, 2013 - Elsevier
[8]-Gingerol is an active component of Zinger and shows several pharmacological activities, such as antipyretic and anti-inflammation characteristics. To identify a potential skin-…
Number of citations: 46 www.sciencedirect.com
M Bernard, SJ Furlong… - Phytotherapy …, 2015 - Wiley Online Library
[6]‐Gingerol, [8]‐gingerol, and [10]‐gingerol are pungent components of fresh ginger, extracts of which inhibit various components of the inflammatory response. Because little is known …
Number of citations: 29 onlinelibrary.wiley.com
Y Xue, M Zhang, M Liu, Y Liu, L Li, X Han… - Frontiers in …, 2021 - frontiersin.org
8-gingerol (8-Gin) is the series of phenolic substance that is extracted from ginger. Although many studies have revealed that 8-Gin has multiple pharmacological properties, the …
Number of citations: 11 www.frontiersin.org

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